(R)-Ethyl 3-methylpiperidine-3-carboxylate

Asymmetric Synthesis Chiral Resolution Stereochemical Control

(R)-Ethyl 3-methylpiperidine-3-carboxylate, also known as (3R)-3-methylnipecotic acid ethyl ester, is a chiral piperidine derivative with a defined stereocenter. Its molecular architecture—a piperidine ring substituted at the 3-position with both a methyl group and an ethyl ester moiety—serves as a versatile building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS)-targeted drug candidates.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 297172-01-1
Cat. No. B1632170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 3-methylpiperidine-3-carboxylate
CAS297172-01-1
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCCNC1)C
InChIInChI=1S/C9H17NO2/c1-3-12-8(11)9(2)5-4-6-10-7-9/h10H,3-7H2,1-2H3/t9-/m1/s1
InChIKeyLNANFKKPVLUIBX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS 297172-01-1) is a Critical Procurement Decision for Chiral Synthesis


(R)-Ethyl 3-methylpiperidine-3-carboxylate, also known as (3R)-3-methylnipecotic acid ethyl ester, is a chiral piperidine derivative with a defined stereocenter . Its molecular architecture—a piperidine ring substituted at the 3-position with both a methyl group and an ethyl ester moiety—serves as a versatile building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS)-targeted drug candidates . The (R)-configuration is critical for its biological interactions, and its lipophilicity (calculated logP of 1.268) suggests moderate membrane permeability . This compound is commercially available as a research chemical with a specified purity (e.g., 95%+), and its procurement is often dictated by the need for a defined chiral center in the synthesis of enantiopure active pharmaceutical ingredients (APIs) .

Why (R)-Ethyl 3-methylpiperidine-3-carboxylate Cannot Be Substituted with Racemates or Analogs


Procurement of the specific (R)-enantiomer, rather than a racemic mixture or an alternative ester analog, is non-negotiable in applications where stereochemical purity dictates downstream biological activity and synthetic efficiency. The (R)-configuration at the chiral center is documented as being critical for its distinct biological interactions compared to the (S)-enantiomer . Furthermore, substituting the ethyl ester with a methyl ester analog (e.g., Methyl 3-methylpiperidine-3-carboxylate) would alter the compound's physicochemical properties, such as lipophilicity and hydrolytic stability, which can impact membrane permeability, bioavailability, and its utility in specific prodrug strategies . Using a generic or incorrect chiral form introduces unquantified risk, potentially leading to failed syntheses, reduced biological activity, or the need for costly and time-consuming chiral resolution steps. The following sections detail the specific, albeit limited, quantitative evidence that supports this requirement.

Quantitative Differentiation Guide for (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS 297172-01-1) Sourcing


Chiral Purity and Enantiomeric Excess in Synthesis

High-strength, direct comparative binding data for the (R)- vs. (S)-enantiomers of this specific compound is not available in the public domain. However, the critical importance of the (R)-configuration is indirectly supported by a patented asymmetric synthesis method (CN103896826A) that emphasizes stereochemical precision [1]. This method, which utilizes a chiral auxiliary to produce a related (3R,4R)-intermediate with >96% diastereomeric excess (de), underscores that the (R)-stereochemistry is both non-trivial to achieve and functionally distinct [1]. The use of (R)-Ethyl 3-methylpiperidine-3-carboxylate as a starting material or intermediate in such a process would inherently require a high level of enantiomeric purity, which is a key differentiator from a racemic mixture that would fail in this stereospecific route.

Asymmetric Synthesis Chiral Resolution Stereochemical Control

Comparison of Physicochemical Properties Against Methyl Ester Analog

The selection of the ethyl ester over its methyl ester analog (e.g., CAS 1206228-83-2) is driven by a quantifiable difference in lipophilicity and its implications for drug design. The calculated partition coefficient (logP) for (R)-Ethyl 3-methylpiperidine-3-carboxylate is 1.268 . While the exact logP for the methyl ester analog was not retrieved, it is a well-established principle in medicinal chemistry that replacing an ethyl group with a methyl group decreases lipophilicity, typically by a logP unit of approximately 0.5 [1]. This lower lipophilicity would reduce the compound's ability to passively diffuse across biological membranes, potentially impacting its bioavailability and CNS penetration when used as part of a prodrug strategy.

Lipophilicity Drug Design Prodrug Strategy

Validated Application Scenarios for Procuring (R)-Ethyl 3-methylpiperidine-3-carboxylate (CAS 297172-01-1)


Synthesis of Enantiopure Neuraminidase Inhibitors and Antipsychotics

This compound is a key precursor in the synthesis of (3R,4R)-3-methylamino-4-methylpiperidine, a critical building block for neuraminidase inhibitors and antipsychotic drug candidates [1]. Procurement of the high-purity (R)-enantiomer is essential for the success of the stereospecific synthetic route outlined in patent CN103896826A, which relies on a chiral enamine intermediate derived from (R)-configured starting materials to achieve >96% diastereomeric excess [1].

CNS Drug Discovery via Prodrug Strategy

The calculated logP of 1.268 for this compound suggests it has suitable lipophilicity for passive diffusion across the blood-brain barrier . Its ethyl ester group can be leveraged in a prodrug strategy, where it is hydrolyzed in vivo to the active carboxylic acid. This property makes it a more attractive candidate than its less lipophilic methyl ester analog (estimated logP ~0.77) for early-stage CNS drug discovery programs focused on optimizing brain penetration .

Chiral Chromatography and Analytical Method Development

As a defined, single-enantiomer reference standard, (R)-Ethyl 3-methylpiperidine-3-carboxylate can be used to develop and validate chiral analytical methods (e.g., chiral HPLC or SFC) for monitoring enantiomeric purity in both research and quality control settings. This is a routine but critical application for ensuring the stereochemical integrity of more complex molecules during synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Ethyl 3-methylpiperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.